Potent Glutathione S-Transferase Inhibition
2-Hydroxy-7,8-dihydro-5(6H)-quinolinone demonstrates potent inhibition of human placental glutathione S-transferase (GST) with an IC50 of 0.3 μM . This activity is relevant to its potential role in modulating drug resistance. In comparison, a series of quinolinoneacetic acid derivatives, representing a more structurally complex class, exhibited varying inhibitory effects on GST P1-1, with some compounds showing 'remarkable' inhibition, though specific IC50 values for the most potent analogs were not directly provided in the cited abstract [1]. This indicates that the core scaffold of 2-hydroxy-7,8-dihydro-5(6H)-quinolinone itself possesses intrinsic GST inhibitory activity that may be comparable to or more potent than some elaborated derivatives.
| Evidence Dimension | Inhibition of Glutathione S-Transferase (GST) |
|---|---|
| Target Compound Data | IC50 = 0.3 μM (human placental GST) |
| Comparator Or Baseline | Quinolinoneacetic acid derivatives (various GST P1-1 inhibitors) |
| Quantified Difference | Target compound shows potent activity; comparator class shows 'remarkable' inhibition but specific IC50 values are not available for direct comparison. |
| Conditions | In vitro enzymatic assay (human placental GST for target compound; recombinant GST P1-1 for comparator class) |
Why This Matters
For researchers investigating GST-mediated drug resistance or detoxification pathways, this compound offers a potent, commercially available tool with a defined IC50, which may be superior to sourcing and characterizing less defined or less active quinolinone analogs.
- [1] Semantic Scholar. Quinolinoneacetic acid derivatives as novel glutathione S-transferase P1-1 inhibitors: insights into the interaction modes by molecular modeling. 2011. View Source
